molecular formula C9H13N3O B1440970 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide CAS No. 76140-88-0

2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide

Cat. No.: B1440970
CAS No.: 76140-88-0
M. Wt: 179.22 g/mol
InChI Key: XXBSPSWJXGJECJ-FPLPWBNLSA-N
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Description

2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide is an organic compound with the molecular formula C9H13N3O It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide typically involves the reaction of azepane with cyanoacetamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening methods can help identify the best catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-[(2E)-azepan-2-ylidene]-2-cyanoacetamide: This isomer differs in the configuration around the double bond.

    2-[(2Z)-hexan-2-ylidene]-2-cyanoacetamide: This compound has a different alkyl group attached to the nitrogen atom.

    2-[(2Z)-octan-2-ylidene]-2-cyanoacetamide: Similar structure with a longer alkyl chain.

Uniqueness

2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide is unique due to its specific configuration and the presence of the azepane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

(2Z)-2-(azepan-2-ylidene)-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-6-7(9(11)13)8-4-2-1-3-5-12-8/h12H,1-5H2,(H2,11,13)/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBSPSWJXGJECJ-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C#N)C(=O)N)NCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=C(\C#N)/C(=O)N)/NCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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